molecular formula C11H7ClF3N3OS B11370828 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11370828
M. Wt: 321.71 g/mol
InChI Key: QYONJCSAFBUBFO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with substituents (4-chloro and 3-trifluoromethyl) can be introduced via electrophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activities and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring provides a versatile scaffold for further modifications.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H7ClF3N3OS

Molecular Weight

321.71 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H7ClF3N3OS/c1-5-9(20-18-17-5)10(19)16-6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,16,19)

InChI Key

QYONJCSAFBUBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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